molecular formula C23H25FN2O4S B12190568 N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}-4-methylbenzamide

N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}-4-methylbenzamide

Cat. No.: B12190568
M. Wt: 444.5 g/mol
InChI Key: VRBANHBYRBHVOM-UHFFFAOYSA-N
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Description

N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}-4-methylbenzamide is a complex organic compound characterized by its unique structural features. This compound contains a pyrrole ring substituted with a fluorophenylsulfonyl group, a methoxyethyl group, and a dimethyl group, along with a methylbenzamide moiety. The presence of these functional groups imparts distinct chemical and physical properties to the compound, making it of interest in various scientific research fields.

Preparation Methods

The synthesis of N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}-4-methylbenzamide typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through a condensation reaction involving a suitable aldehyde and an amine.

    Introduction of the Fluorophenylsulfonyl Group: This step involves the sulfonylation of the pyrrole ring using a fluorophenylsulfonyl chloride in the presence of a base such as triethylamine.

    Attachment of the Methoxyethyl Group: The methoxyethyl group can be introduced via an alkylation reaction using a methoxyethyl halide.

    Addition of the Methylbenzamide Moiety: The final step involves the coupling of the pyrrole derivative with 4-methylbenzoyl chloride under basic conditions to form the desired compound.

Industrial production methods may involve optimization of these steps to enhance yield and purity, including the use of catalysts and controlled reaction conditions.

Chemical Reactions Analysis

N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}-4-methylbenzamide undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding sulfoxides or sulfones.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of the sulfonyl group to a sulfide.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the fluorophenyl group, using reagents such as sodium methoxide or potassium tert-butoxide.

Scientific Research Applications

N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}-4-methylbenzamide has several scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic transformations.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the treatment of diseases where sulfonyl-containing compounds have shown efficacy.

    Industry: It is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.

Mechanism of Action

The mechanism of action of N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}-4-methylbenzamide involves its interaction with specific molecular targets. The sulfonyl group is known to interact with various enzymes and proteins, potentially inhibiting their activity. The compound may also interfere with cellular signaling pathways, leading to its observed biological effects. Detailed studies on its binding affinity and interaction with molecular targets are essential to fully understand its mechanism of action.

Comparison with Similar Compounds

N-{3-[(4-fluorophenyl)sulfonyl]-1-(2-methoxyethyl)-4,5-dimethyl-1H-pyrrol-2-yl}-4-methylbenzamide can be compared with other sulfonyl-containing compounds such as:

  • N-(3-fluorophenyl)-2-[(4-methylphenyl)sulfonylamino]acetamide
  • 4-fluoro-N-(3-{[(4-fluorophenyl)sulfonyl]amino}-2,2-dimethylpropyl)benzenesulfonamide

These compounds share similar structural features but differ in their specific substituents and overall molecular architecture. The unique combination of functional groups in this compound imparts distinct chemical properties and biological activities, making it a valuable compound for research and development.

Properties

Molecular Formula

C23H25FN2O4S

Molecular Weight

444.5 g/mol

IUPAC Name

N-[3-(4-fluorophenyl)sulfonyl-1-(2-methoxyethyl)-4,5-dimethylpyrrol-2-yl]-4-methylbenzamide

InChI

InChI=1S/C23H25FN2O4S/c1-15-5-7-18(8-6-15)23(27)25-22-21(16(2)17(3)26(22)13-14-30-4)31(28,29)20-11-9-19(24)10-12-20/h5-12H,13-14H2,1-4H3,(H,25,27)

InChI Key

VRBANHBYRBHVOM-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C(=O)NC2=C(C(=C(N2CCOC)C)C)S(=O)(=O)C3=CC=C(C=C3)F

Origin of Product

United States

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